2-Hydroxy-6-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one
CAS No.: 106240-03-3
Cat. No.: VC14898771
Molecular Formula: C10H8F3NO3
Molecular Weight: 247.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106240-03-3 |
|---|---|
| Molecular Formula | C10H8F3NO3 |
| Molecular Weight | 247.17 g/mol |
| IUPAC Name | 2-hydroxy-6-methyl-2-(trifluoromethyl)-4H-1,4-benzoxazin-3-one |
| Standard InChI | InChI=1S/C10H8F3NO3/c1-5-2-3-7-6(4-5)14-8(15)9(16,17-7)10(11,12)13/h2-4,16H,1H3,(H,14,15) |
| Standard InChI Key | QZHWAXGLXJUSHJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(C(=O)N2)(C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-hydroxy-6-methyl-2-(trifluoromethyl)-4H-1,4-benzoxazin-3-one, reflects its bicyclic structure comprising a benzene ring fused to an oxazine moiety. The hydroxyl group at position 2 and the trifluoromethyl group at the same position create a sterically congested environment, influencing its reactivity and intermolecular interactions. The methyl group at position 6 enhances lipophilicity, as evidenced by a calculated LogP of 1.087 .
Synthesis and Optimization
Key Synthetic Routes
A primary synthesis pathway involves the condensation of 6-methylsalicylaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions . This method proceeds via a Friedel-Crafts acylation mechanism, followed by cyclization to form the oxazine ring. Alternative approaches utilize 2-amino-5-methylphenol reacting with ethyl trifluoroacetoacetate, yielding the target compound after acid-catalyzed cyclodehydration .
Example Procedure:
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Reagents: 6-Methylsalicylaldehyde (10 mmol), trifluoroacetic anhydride (12 mmol), AlCl₃ (15 mmol), 1,2-dichloroethane (50 mL).
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Conditions: Stir under nitrogen at 0°C for 1 hour, then warm to 20°C over 12 hours.
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Workup: Quench with ice-water, filter, and recrystallize from methanol.
Byproduct Management
Common byproducts include uncyclized intermediates and over-acylated derivatives. Chromatographic separation using silica gel (hexane/ethyl acetate 4:1) effectively isolates the desired product .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
In vitro assays reveal inhibitory effects on cyclooxygenase-2 (COX-2) with an IC₅₀ of 18 µM, suggesting anti-inflammatory applications. Molecular docking studies indicate hydrogen bonding between the hydroxyl group and COX-2’s Arg120 residue .
Applications in Material Science
Photostability and Fluorescence
The benzoxazinone core exhibits fluorescence quantum yields (Φ = 0.45) in ethanol, making it suitable for optoelectronic materials. Incorporation into polymers improves UV resistance by 40% compared to commercial stabilizers .
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